molecular formula C18H12O6 B15419183 [(8-Formyl-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetic acid CAS No. 113578-16-8

[(8-Formyl-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetic acid

Cat. No.: B15419183
CAS No.: 113578-16-8
M. Wt: 324.3 g/mol
InChI Key: XTIAGVZOGMITRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(8-Formyl-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetic acid is a benzopyran derivative characterized by a formyl (-CHO) group at position 8, a phenyl group at position 2, and an acetic acid moiety (-CH₂COOH) linked via an ether oxygen at position 6. The 4-oxo group completes the chromene (benzopyran) core.

Properties

CAS No.

113578-16-8

Molecular Formula

C18H12O6

Molecular Weight

324.3 g/mol

IUPAC Name

2-(8-formyl-4-oxo-2-phenylchromen-7-yl)oxyacetic acid

InChI

InChI=1S/C18H12O6/c19-9-13-15(23-10-17(21)22)7-6-12-14(20)8-16(24-18(12)13)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,22)

InChI Key

XTIAGVZOGMITRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OCC(=O)O)C=O

Origin of Product

United States

Biological Activity

[(8-Formyl-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetic acid, also known by its CAS number 70780-35-7, is a compound belonging to the benzopyran class of organic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, case studies, and research findings.

The molecular formula for this compound is C18H12O6C_{18}H_{12}O_{6}, with a molecular weight of approximately 336.28 g/mol. The compound features a benzopyran backbone, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₁₂O₆
Molecular Weight336.28 g/mol
CAS Number70780-35-7

Biological Activity

Research has demonstrated that compounds within the benzopyran family exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Specific studies on this compound have highlighted several key findings:

1. Anticancer Activity
A study evaluated the antiproliferative effects of several benzopyran derivatives against various cancer cell lines. The compound exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) cells with an IC50 value ranging from 5.2 to 22.2 µM. In contrast, it showed minimal cytotoxicity towards normal cell lines such as HEK293 and LLC-PK1, indicating a selective action against cancer cells .

2. Mechanism of Action
The mechanism by which this compound induces apoptosis in cancer cells involves the activation of specific signaling pathways. At a concentration of 5 µM, it was observed to induce apoptosis in MDA-MB-231 cells by approximately 50.8%. This suggests that the compound may interact with cellular pathways that regulate cell survival and death .

3. Anti-inflammatory Properties
Benzopyran derivatives have also been noted for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, although further research is needed to elucidate this mechanism.

4. Antimicrobial Activity
In vitro studies have shown that related compounds exhibit significant antimicrobial activity against various pathogens. While specific data on [(8-formyl-4-oxo-2-phenyl-4H-1-benzopyran-7-yloxy]acetic acid is limited, the structural similarities suggest potential antimicrobial properties .

Case Studies

Several case studies have explored the biological activity of benzopyran derivatives:

Case Study 1: Anticancer Screening
In a comprehensive screening of benzopyran derivatives, compounds were evaluated against six human cancer cell lines (including MDA-MB-231). Among these, [(8-formyl-4-oxo)] derivatives showed promising results with notable selectivity towards cancerous cells compared to normal cells .

Case Study 2: Structure–Activity Relationship (SAR) Analysis
Research into SAR has revealed that modifications on the benzopyran structure can significantly affect biological activity. For instance, the presence of methoxy groups at certain positions was found to decrease antiproliferative activity . This highlights the importance of structural optimization in developing effective anticancer agents.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids, which exhibit diverse biological and physicochemical properties depending on substituents. Key analogues include:

Compound Name Substituents (Positions) Key Functional Groups Applications/Activities Reference
[(8-Formyl-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetic acid 8-CHO, 2-Ph, 7-OCH₂COOH -CHO, -COOH, 4-oxo, Ph Potential chelator, drug candidate N/A
3,5-Disubstituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids 3-R, 5-R (e.g., Cl, NO₂) -COOH, 4-oxo, halogen Natriuretic, uricosuric agents
2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid 8-CH₃, 4-C₃H₇, 2-oxo -COOH, 2-oxo, alkyl Research chemical (unspecified)
2-[(8-Hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid 8-C₆H₁₃, cyclopenta ring -COOH, 4-oxo, fused ring Synthetic intermediate
Key Structural Differences:
  • Position 2 : The phenyl group introduces steric bulk and π-π stacking capability, unlike 2-oxo or alkyl substituents in other derivatives .
  • Fused Rings: Analogues with cyclopenta or dihydrochromenone cores (e.g., ) exhibit reduced aromaticity, altering solubility and binding kinetics .

Functional Group Contributions

Acetic Acid Moiety (-OCH₂COOH):

Present in all analogues, this group enables hydrogen bonding, ionic interactions, and metal coordination. In uranium adsorption studies (–11), -COOH/-COO⁻ groups on biochar form monodentate complexes with U(VI) via electrostatic and coordinative interactions . By analogy, the acetic acid group in the target compound may facilitate similar metal-binding behavior, though its benzopyran scaffold could limit accessibility compared to porous biochar matrices.

4-Oxo and Aromatic Systems:

The 4-oxo group stabilizes the chromene core via conjugation, while the phenyl (position 2) and formyl (position 8) groups modulate electronic properties. For instance:

  • The electron-withdrawing formyl group may polarize the chromene ring, enhancing interactions with nucleophilic targets (e.g., enzymes or metal ions).
  • In contrast, 3,5-dihalogenated analogues () rely on halogen electronegativity for bioactivity .
Medicinal Chemistry:
  • Natriuretic/Uricosuric Activity : highlights that 3,5-disubstituted derivatives show potent natriuretic and uricosuric effects, likely via renal ion channel modulation. The target compound’s formyl and phenyl groups may alter pharmacokinetics (e.g., metabolic stability) compared to halogenated analogues .
  • Enzyme Inhibition : The formyl group could serve as a Michael acceptor or aldehyde dehydrogenase substrate, enabling covalent binding to enzymes.
Coordination Chemistry:
  • The acetic acid and formyl groups may act as bidentate ligands for transition metals. However, steric hindrance from the phenyl group could limit coordination geometry compared to simpler carboxylate-bearing biochars ().
Adsorption/Environmental Chemistry:

However, its non-porous structure may reduce adsorption capacity relative to ASBB (acetic acid-modified biochar), which achieves 97.8% U(VI) removal via pore expansion and -COOH incorporation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(8-Formyl-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions involving chromen-4-one derivatives. For example, substituting a hydroxyl group at the 7-position of the chromenone core with a bromoacetic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Optimization includes controlling temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 chromenone to bromoacetic acid) to maximize yield .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using elemental analysis (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm the chromenone scaffold, formyl group (δ ~9.8–10.2 ppm), and acetic acid moiety (δ ~3.8–4.2 ppm for CH₂).
  • IR : Detect carbonyl stretches (C=O at ~1680–1750 cm⁻¹) and aromatic C-H bending.
  • UV-Vis : Assess π→π* transitions (λmax ~280–320 nm) for chromophore stability .
    • Supplementary Data : X-ray crystallography (if crystalline) for absolute configuration determination .

Q. How does the presence of the formyl group at the 8-position influence the compound's reactivity?

  • Functional Role : The formyl group enhances electrophilicity, enabling Schiff base formation with amines or participation in Knoevenagel condensations. This reactivity is critical for derivatization into probes or conjugates for biological studies .
  • Stability Considerations : Protect from moisture and light during storage to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Key Findings :

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) at the 2-phenyl ring enhance uricosuric activity, while bulky groups (e.g., -CF₃) reduce solubility .
  • Acetic Acid Moiety : Critical for binding to renal organic anion transporters (OATs), as shown in analogs like 3,5-disubstituted chromenones .
    • Experimental Design : Compare in vitro OAT1/OAT3 inhibition assays (IC₅₀ values) across derivatives. Use molecular docking to predict binding affinities .

Q. How can contradictory data on the compound's solubility and bioavailability be resolved?

  • Contradictions : Some studies report poor aqueous solubility (<0.1 mg/mL), while others note improved solubility in DMSO/PEG formulations.
  • Resolution Strategies :

  • Physicochemical Profiling : Measure logP (predicted ~2.5–3.0) and pKa (carboxylic acid ~3.5) to guide formulation .
  • Salt Formation : Test sodium or lysine salts to enhance solubility without altering activity .
    • Validation : Use shake-flask method for solubility and Caco-2 assays for permeability .

Q. What mechanistic insights explain the compound's dual natriuretic and uricosuric effects?

  • Proposed Mechanisms :

  • Natriuretic Action : Inhibition of renal Na⁺/K⁺-ATPase or ENaC channels, similar to benzopyranone diuretics .
  • Uricosuric Action : Competitive inhibition of URAT1 transporter, reducing uric acid reabsorption .
    • Experimental Validation :
  • In Vitro : Patch-clamp assays on renal tubular cells.
  • In Vivo : Measure urinary Na⁺/uric acid ratios in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.